methyl N-[3-(methylsulfanyl)phenyl]carbamate
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Overview
Description
Methyl N-[3-(methylsulfanyl)phenyl]carbamate is an organic compound with the molecular formula C9H11NO2S It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a phenyl ring substituted with a methylsulfanyl group (–SCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-[3-(methylsulfanyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the desired purity standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Nitro or halogenated derivatives of the phenyl ring
Scientific Research Applications
Methyl N-[3-(methylsulfanyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl N-[3-(methylsulfanyl)phenyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl N-phenylcarbamate: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
Ethyl N-[3-(methylsulfanyl)phenyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, which may affect its reactivity and solubility.
Methyl N-[4-(methylsulfanyl)phenyl]carbamate: The methylsulfanyl group is positioned differently on the phenyl ring, leading to variations in chemical behavior.
Uniqueness
Methyl N-[3-(methylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
IUPAC Name |
methyl N-(3-methylsulfanylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRDCSJNEXOIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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